Aqabamycin C
Overview
Description
Aqabamycin C is a novel nitro-substituted maleimide derivative isolated from a marine Vibrio species. This compound belongs to a group of secondary metabolites known for their antibacterial and cytotoxic properties. This compound, along with its analogs A-G, was discovered in a screening of marine bacteria collected from the Red Sea.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for Aqabamycin C typically involve the nitration of maleimide derivatives. The reaction conditions include the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using the marine Vibrio species as the biological source. The fermentation is carried out in bioreactors under optimized conditions to maximize the yield of this compound and its analogs.
Chemical Reactions Analysis
Types of Reactions: Aqabamycin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions are typically carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Aqabamycin C has shown significant potential in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: Investigated for its antibacterial properties against a range of pathogenic bacteria.
Medicine: Studied for its cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.
Mechanism of Action
The mechanism by which Aqabamycin C exerts its effects involves the interaction with specific molecular targets and pathways. It is believed to inhibit bacterial cell wall synthesis and disrupt cancer cell proliferation by interfering with key cellular processes.
Comparison with Similar Compounds
Aqabamycin A
Aqabamycin B
Aqabamycin D
Aqabamycin E
Aqabamycin F
Aqabamycin G
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Properties
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)-4-phenylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-12-7-6-10(8-11(12)18(22)23)14-13(15(20)17-16(14)21)9-4-2-1-3-5-9/h1-8,19H,(H,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZWHCDOYSVJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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